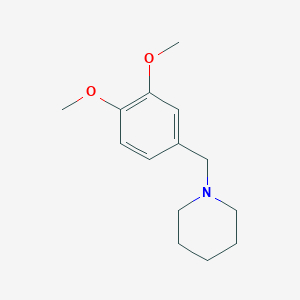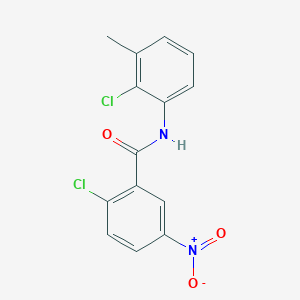![molecular formula C17H19ClN2S B5758644 N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B5758644.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea, also known as Diclazuril, is a thiourea derivative that has been used extensively in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 406.97 g/mol. Diclazuril has been shown to have potent activity against coccidian parasites, making it an important tool in the study of these organisms. In
Mecanismo De Acción
The exact mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea is not fully understood, but it is thought to act by inhibiting the development of coccidian parasites in the host animal. It is believed that N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea interferes with the formation of oocysts, the stage of the parasite life cycle that is responsible for transmission to other animals. N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea may also affect the metabolism of the parasite, leading to reduced growth and replication.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea has been shown to have minimal toxicity in animals and humans. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea is metabolized in the liver and excreted in the urine and feces. It has been shown to have no significant effects on the hematological or biochemical parameters of animals treated with therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea is a useful tool for studying coccidian parasites in the laboratory. It is highly effective against a wide range of coccidian species and has minimal toxicity in animals. However, there are some limitations to its use. N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea is not effective against all coccidian species, and some strains may be resistant to its effects. Additionally, N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea is not effective against other types of parasites, so it cannot be used as a broad-spectrum anti-parasitic agent.
Direcciones Futuras
There are several future directions for research on N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea. One area of interest is the development of new formulations of the drug that could improve its efficacy and reduce the risk of resistance. Another area of research is the investigation of the mechanisms of action of N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea and other drugs used to treat coccidiosis. This could lead to the development of new drugs that are more effective and have fewer side effects. Finally, there is a need for more research on the long-term effects of N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea on animals and humans, particularly with regard to its potential impact on the immune system.
Métodos De Síntesis
N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea can be synthesized by reacting 4-chlorobenzylamine with 2,3-dimethylphenyl isothiocyanate in the presence of a base such as sodium carbonate. The resulting product is then purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea has been extensively used in scientific research as a tool for studying coccidian parasites. Coccidia are a group of intracellular parasites that infect a wide range of animals, including livestock and humans. N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea has been shown to be effective against a number of different coccidian species, including Eimeria tenella, Eimeria acervulina, and Eimeria necatrix. It has also been used to study the effects of coccidian infection on the immune system and to investigate the mechanisms of action of other drugs used to treat coccidiosis.
Propiedades
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-3-(2,3-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2S/c1-12-4-3-5-16(13(12)2)20-17(21)19-11-10-14-6-8-15(18)9-7-14/h3-9H,10-11H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHCBIATBUUDPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NCCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200691 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-3-[(4-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5758563.png)


![N-[4-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B5758574.png)
![3-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5758582.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5758619.png)
![isopropyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B5758620.png)

![1-[2-(2-iodo-4-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5758626.png)
![ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate](/img/structure/B5758639.png)

![2-[(2,6-difluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5758650.png)